su4984

Catalog No.
S548013
CAS No.
M.F
C20H19N3O2
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
su4984

Product Name

su4984

IUPAC Name

4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13-

InChI Key

ZNFJBJDODKHWED-AQTBWJFISA-N

SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Solubility

Soluble in DMSO, not in water

Synonyms

3-(4-(1-formylpiperazin-4-yl)-benzylidenyl)-2-indolinone, SU 4984, Su-4984, SU4984

Canonical SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Isomeric SMILES

C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

Description

The exact mass of the compound (Z)-4-(4-((2-Oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde is 333.14773 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Here's what we do know:

  • Chemical Structure

    The molecule contains several functional groups that might be of interest for medicinal chemistry research. These include the indolinone, piperazine, and aldehyde moieties. Indolinones are known for their diverse biological activities , while piperazines are a common scaffold found in many drugs . Aldehydes are frequently used as building blocks in organic synthesis.

  • Availability

    The compound can be obtained from some chemical suppliers, suggesting potential research interest. However, the lack of readily available scientific literature points towards limited published research on its specific applications.

Further exploration might involve:

  • Patent Literature: Scientific research findings are sometimes disclosed in patents before being published in academic journals. Searching patent databases for (Z)-4-(4-((2-Oxoindolin-3-ylidene)methyl)phenyl)piperazine-1-carbaldehyde or similar structures might reveal potential applications.
  • Future Research: Due to the presence of potentially interesting functional groups, this molecule could be a target for future scientific investigations. Researchers might explore its biological properties, synthetic modifications, or use it as a building block for more complex molecules.

SU4984 is a synthetic compound classified as a fibroblast growth factor receptor (FGFR) inhibitor, primarily targeting FGFR1. It belongs to a class of compounds based on an oxindole core, specifically indolin-2-ones, which are known for their kinase inhibitory properties. The compound has garnered attention due to its potential therapeutic applications in cancer treatment, where aberrant FGFR signaling is often implicated. SU4984's structure allows it to interact effectively with the ATP-binding site of FGFR1, inhibiting its kinase activity and thereby disrupting downstream signaling pathways associated with tumor growth and proliferation .

SU4984 is being investigated as a FGFR inhibitor. FGFRs are activated by binding with specific signaling molecules. SU4984 is thought to compete with these natural ligands for binding to the FGFR, thereby inhibiting its activation and downstream signaling pathways []. However, the detailed mechanism of action requires further research.

  • Information on specific hazards associated with SU4984 is limited due to its status as a research compound. As with most organic compounds, precautionary handling practices are recommended to avoid inhalation, ingestion, or skin contact.
Typical of oxindole derivatives. Key reactions include:

  • Kinase Inhibition: SU4984 binds to the ATP-binding site of FGFR1, leading to the inhibition of its kinase activity. This binding involves specific interactions with amino acid residues within the receptor's active site, such as hydrogen bonds and van der Waals forces .
  • Molecular Modifications: The compound can be chemically modified to enhance its potency and selectivity against different FGFR isoforms. For instance, adding aromatic rings or altering the piperazine moiety can improve binding affinity and specificity .

SU4984 exhibits significant biological activity as an FGFR inhibitor. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines where FGFR signaling is upregulated. The compound has shown differential inhibitory potency across different FGFR isoforms, with a notable selectivity for FGFR1 over FGFR4. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy in cancer treatments associated with FGFR dysregulation .

The synthesis of SU4984 typically involves multi-step organic reactions:

  • Formation of the Oxindole Core: The initial step often includes cyclization reactions involving N-arylpropiolamides or similar precursors.
  • Functional Group Modifications: Subsequent steps may involve introducing various functional groups at specific positions on the oxindole structure to optimize biological activity.
  • Purification and Characterization: Final products are purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm their structure .

SU4984's primary application lies in cancer therapy, particularly targeting tumors with aberrant FGFR signaling pathways. Its role as an FGFR inhibitor makes it a candidate for treating various malignancies, including breast cancer, lung cancer, and other solid tumors where FGFRs are overexpressed or mutated. Additionally, research continues into its potential use in combination therapies to enhance the effectiveness of existing treatment regimens .

Interaction studies involving SU4984 have focused on its binding affinity and selectivity for different FGFR isoforms. Molecular docking studies have provided insights into how SU4984 interacts at the molecular level with the active site of FGFR1, revealing critical binding interactions that contribute to its inhibitory effects. These studies also help in understanding the structural basis for its selectivity among various receptor tyrosine kinases (RTKs), guiding further modifications to improve its pharmacological profile .

Several compounds share structural similarities with SU4984, particularly those based on the oxindole core. Here are some notable examples:

Compound NameStructure TypeTargeted KinaseUnique Features
SU5402OxindoleFGFR1Similar mechanism but different binding orientation
NintedanibMulti-targeted RTK inhibitorVarious RTKsContains an oxindole core but targets multiple receptors
NP603OxindoleFGFR2Designed for enhanced specificity towards FGFR2

Uniqueness of SU4984: What distinguishes SU4984 from these compounds is its specific design aimed at selectively inhibiting FGFR1 while maintaining lower activity against other isoforms like FGFR4. This selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors like nintedanib.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

333.147726857 g/mol

Monoisotopic Mass

333.147726857 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

SU4984

Dates

Modify: 2023-08-15
1: Matsuo M, Yamada S, Koizumi K, Sakurai H, Saiki I. Tumour-derived fibroblast growth factor-2 exerts lymphangiogenic effects through Akt/mTOR/p70S6kinase pathway in rat lymphatic endothelial cells. Eur J Cancer. 2007 Jul;43(11):1748-54. Epub 2007 Jun 13. PubMed PMID: 17570654.
2: Mologni L, Sala E, Cazzaniga S, Rostagno R, Kuoni T, Puttini M, Bain J, Cleris L, Redaelli S, Riva B, Formelli F, Scapozza L, Gambacorti-Passerini C. Inhibition of RET tyrosine kinase by SU5416. J Mol Endocrinol. 2006 Oct;37(2):199-212. PubMed PMID: 17032739.
3: Welsh M, Welsh C, Ekman M, Dixelius J, Hägerkvist R, Annerén C, Akerblom B, Mahboobi S, Chandrasekharan S, Liu ET. The tyrosine kinase FRK/RAK participates in cytokine-induced islet cell cytotoxicity. Biochem J. 2004 Aug 15;382(Pt 1):261-8. PubMed PMID: 15186217; PubMed Central PMCID: PMC1133939.
4: Fuhrmann G, Leisser C, Rosenberger G, Grusch M, Huettenbrenner S, Halama T, Mosberger I, Sasgary S, Cerni C, Krupitza G. Cdc25A phosphatase suppresses apoptosis induced by serum deprivation. Oncogene. 2001 Jul 27;20(33):4542-53. PubMed PMID: 11494150.
5: Longley BJ, Ma Y, Carter E, McMahon G. New approaches to therapy for mastocytosis. A case for treatment with kit kinase inhibitors. Hematol Oncol Clin North Am. 2000 Jun;14(3):689-95. Review. PubMed PMID: 10909046.
6: Ma Y, Carter E, Wang X, Shu C, McMahon G, Longley BJ. Indolinone derivatives inhibit constitutively activated KIT mutants and kill neoplastic mast cells. J Invest Dermatol. 2000 Feb;114(2):392-4. PubMed PMID: 10652004.
7: Toledo LM, Lydon NB, Elbaum D. The structure-based design of ATP-site directed protein kinase inhibitors. Curr Med Chem. 1999 Sep;6(9):775-805. Review. PubMed PMID: 10495352.
8: D'Jamoos CA, McMahon G, Tsonis PA. Fibroblast growth factor receptors regulate the ability for hindlimb regeneration in Xenopus laevis. Wound Repair Regen. 1998 Jul-Aug;6(4):388-97. PubMed PMID: 9824558.
9: Mohammadi M, McMahon G, Sun L, Tang C, Hirth P, Yeh BK, Hubbard SR, Schlessinger J. Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science. 1997 May 9;276(5314):955-60. PubMed PMID: 9139660.

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